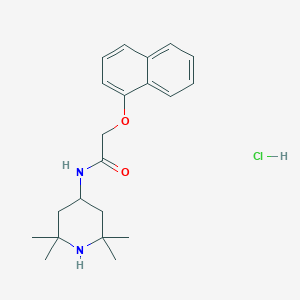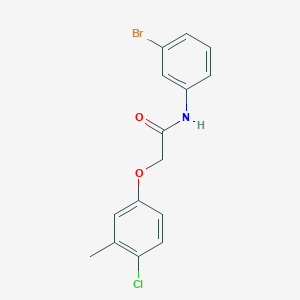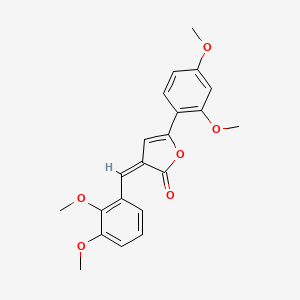![molecular formula C31H29N5O9S2 B5143922 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime, commonly known as BF-8, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
BF-8 acts as a competitive inhibitor of dopamine, serotonin, and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, BF-8 increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. BF-8 also modulates the activity of ion channels and receptors, such as the NMDA receptor, by binding to specific sites and altering their conformation.
Biochemical and Physiological Effects:
BF-8 has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmission, modulation of ion channels and receptors, and the induction of neuroprotective effects. BF-8 has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BF-8 has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit the uptake of dopamine, serotonin, and norepinephrine, which allows for the study of their individual effects on various physiological and pathological processes. However, BF-8 has a relatively low affinity for these transporters compared to other inhibitors, which may limit its effectiveness in certain experiments. BF-8 also has limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Orientations Futures
For research on BF-8 may include the development of more potent and selective inhibitors of neurotransmitter transporters, the investigation of its effects on other ion channels and receptors, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additional studies on the biochemical and physiological effects of BF-8 may also provide insights into its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
BF-8 can be synthesized through various methods, including the reaction of 2,7-dibromo-9H-fluoren-9-one with potassium thiocyanate, followed by the reaction with piperazine and furoyl chloride. Another method involves the reaction of 2,7-dibromo-9H-fluoren-9-one with piperazine and furoyl chloride, followed by the reaction with sodium sulfite. These methods result in the formation of BF-8, which can be purified through recrystallization.
Applications De Recherche Scientifique
BF-8 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to inhibit the uptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in various physiological and pathological processes. BF-8 has also been shown to modulate the activity of ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Propriétés
IUPAC Name |
[4-[7-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-9-hydroxyiminofluoren-2-yl]sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O9S2/c37-30(27-3-1-17-44-27)33-9-13-35(14-10-33)46(40,41)21-5-7-23-24-8-6-22(20-26(24)29(32-39)25(23)19-21)47(42,43)36-15-11-34(12-16-36)31(38)28-4-2-18-45-28/h1-8,17-20,39H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRTCZATOGVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)C7=CC=CO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,7-Bis({[4-(furan-2-carbonyl)piperazin-1-YL]sulfonyl})-9H-fluoren-9-ylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)

![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)



![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)